molecular formula C19H22N2O6S B13358852 Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate

Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13358852
M. Wt: 406.5 g/mol
InChI Key: BJQFKYMLUHASGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based dicarboxylate ester derivative with a complex substitution pattern. Its structure features a 1H-pyrrole core substituted at the 3-position with a methyl group and at the 5-position with a ((2-(methylthio)nicotinoyl)oxy)methyl moiety. The nicotinoyl group introduces a pyridine ring fused with a methylthio (-SMe) substituent, which may enhance lipophilicity and influence biological interactions. The diethyl ester groups at positions 2 and 4 contribute to the compound’s solubility in organic solvents and modulate its reactivity.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C19H22N2O6S/c1-5-25-18(23)14-11(3)15(19(24)26-6-2)21-13(14)10-27-17(22)12-8-7-9-20-16(12)28-4/h7-9,21H,5-6,10H2,1-4H3

InChI Key

BJQFKYMLUHASGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes to the Pyrrole Core

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is a key intermediate and can be synthesized via classical pyrrole synthesis methods such as the Knorr pyrrole synthesis or Paal-Knorr synthesis, followed by esterification.

  • One documented method involves the condensation of 4-methylpyrrole-3-carboxylic acid methyl ester derivatives with trichloroacetyl chloride in the presence of aluminum chloride catalyst in dichloroethane solvent at low temperatures (-40°C to room temperature), followed by workup and esterification steps to yield the diethyl ester with yields around 84%.

  • The reaction conditions typically involve careful temperature control and acidic catalysis to ensure regioselective formation of the 3-methyl pyrrole ring with diester functionality at positions 2 and 4.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Condensation with trichloroacetyl chloride and AlCl3 in dichloroethane at -40°C to RT over 65 hr Aluminum chloride (106.4 g), trichloroacetyl chloride (89 mL), dichloroethane solvent 84% Stirred under nitrogen atmosphere; gradual warming; workup includes acidification and extraction
Esterification with sodium methoxide in methanol at 0°C, pH adjustment to 10 Sodium methoxide (25% in methanol) High purity product Chromatographic purification applied

Introduction of the Hydroxymethyl Group at the 5-Position

Selective functionalization at the 5-position of the pyrrole ring is essential for subsequent esterification with the nicotinoyl derivative.

  • Hydroxymethylation can be achieved via formylation followed by reduction or direct hydroxymethylation using formaldehyde under controlled conditions.
  • Bromination at the 5-position followed by substitution with hydroxide is also a documented approach. For example, bromination of pyrrole derivatives using N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride at controlled temperatures (27-50°C), often catalyzed by aluminum chloride, yields 5-bromo derivatives. These can be further converted to hydroxymethyl groups via nucleophilic substitution.

Preparation of 2-(Methylthio)nicotinoyl Derivative

The nicotinoyl moiety bearing a methylthio substituent at the 2-position is typically prepared separately:

  • Starting from 2-chloronicotinic acid derivatives, nucleophilic substitution with methylthiolate anions can introduce the methylthio group.
  • Activation of the nicotinic acid as an acid chloride or mixed anhydride facilitates ester bond formation with the hydroxymethyl group on the pyrrole.

Esterification to Form the Final Compound

The final coupling step involves esterification of the hydroxymethyl group of the pyrrole derivative with the activated 2-(methylthio)nicotinoyl derivative.

  • This esterification is typically performed using acid chlorides or coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere.
  • Reaction temperature is maintained at 0°C to room temperature to avoid side reactions.
  • The product is isolated by aqueous workup, extraction, and chromatographic purification.

Summary Table of Preparation Steps

Step No. Reaction Step Reagents/Conditions Yield (%) Reference/Notes
1 Synthesis of diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate AlCl3, trichloroacetyl chloride, dichloroethane, -40°C to RT ~84%
2 Hydroxymethylation at 5-position (via bromination + substitution) NBS, chloroform or CCl4, AlCl3 catalyst, 27-50°C Not specified
3 Preparation of 2-(methylthio)nicotinic acid derivative Nucleophilic substitution on 2-chloronicotinic acid Not specified Standard synthetic procedures
4 Esterification of hydroxymethyl pyrrole with nicotinoyl derivative Acid chloride or coupling reagents, anhydrous solvent, 0°C to RT Not specified Standard esterification protocols

Additional Notes on Reaction Optimization and Purification

  • Strict anhydrous and inert atmosphere conditions are critical during esterification to prevent hydrolysis.
  • Temperature control is essential during bromination and esterification to avoid overreaction or decomposition.
  • Chromatographic purification (silica gel column chromatography with ethyl acetate/hexanes) is typically employed to isolate pure final product.
  • Analytical characterization includes NMR, MS, and HPLC to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving nicotinoyl derivatives.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinoyl moiety may play a key role in binding to these targets, while the pyrrole ring and ester groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrrole Dicarboxylates

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate (Target) 3-Me, 5-((2-(methylthio)nicotinoyl)oxymethyl C22H25N3O6S 459.52* Nicotinoyl group with methylthio enhances lipophilicity; potential enzyme-binding via pyridine interactions.
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate 3-Me, 5-(trifluoroacetyl)amino (thiophene core) C12H13F3N2O4S 338.30 Thiophene core with trifluoroacetyl group; high binding affinity (-5.7 kcal/mol) in docking studies; antibacterial activity.
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate 3-Ph, 5-Me C17H19NO4 301.34 Phenyl group increases aromaticity; lower molecular weight; potential for π-π stacking in protein interactions.
Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate 3-Me, 5-I C11H14INO4 351.14 Iodo substituent introduces heavy atom; may enhance crystallinity or X-ray diffraction suitability.
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate 1-OH, 4-Me, 5-acetyl C11H13NO6 255.23 Intramolecular H-bonding (O–H···O) confers oxidation resistance; dimethyl esters reduce steric bulk compared to diethyl analogs.
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate 3-Me, 5-(chloromethyl) C12H16ClNO4 273.71 Chloromethyl group offers reactivity for further functionalization (e.g., nucleophilic substitution).
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr’s pyrrole) 3-Me, 5-Me C12H17NO4 239.27 Simplest analog; commercial availability (TCI); widely used as a synthetic intermediate.

Physicochemical and Stability Comparisons

  • Oxidation Resistance (): The dimethyl analog with a 1-hydroxy group showed remarkable stability due to intramolecular H-bonding (O–H···O distance: 2.558 Å), preventing oxidation to nitroxides . The target compound lacks a hydroxyl group, suggesting lower inherent oxidation resistance.
  • Solubility Trends: Esters with bulkier substituents (e.g., phenyl in , nicotinoyl in the target) exhibit lower aqueous solubility compared to simpler analogs like Knorr’s pyrrole .

Biological Activity

Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring and various functional groups. Its molecular formula can be represented as:

C15H18N2O5SC_{15}H_{18}N_{2}O_{5}S

Key Structural Components:

  • Pyrrole Ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.
  • Nicotinoyl Group : Enhances biological activity by potentially interacting with nicotinic receptors.
  • Methylthio Group : May influence solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also shown promising antioxidant activity. In assays measuring free radical scavenging ability, it demonstrated a significant reduction in reactive oxygen species (ROS), indicating potential protective effects against oxidative stress.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : It can compromise bacterial cell membranes, leading to cell lysis.
  • Scavenging Free Radicals : The antioxidant properties help neutralize harmful free radicals.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth, with a notable reduction in biofilm formation.

Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 25 µg/mL, highlighting its potential as a natural antioxidant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.